3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid typically involves the condensation of phenylhydrazine with a suitable cyclohexanone derivative. One common method involves the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Uniqueness
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1338247-27-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20378 |
Synonyms |
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
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